2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide 2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide
Brand Name: Vulcanchem
CAS No.: 898457-37-9
VCID: VC5524563
InChI: InChI=1S/C17H22N2O4/c1-3-8-18-16(20)12-23-15-6-4-5-14-13(15)7-9-19(17(14)21)10-11-22-2/h4-7,9H,3,8,10-12H2,1-2H3,(H,18,20)
SMILES: CCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CCOC
Molecular Formula: C17H22N2O4
Molecular Weight: 318.373

2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide

CAS No.: 898457-37-9

Cat. No.: VC5524563

Molecular Formula: C17H22N2O4

Molecular Weight: 318.373

* For research use only. Not for human or veterinary use.

2-((2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)-N-propylacetamide - 898457-37-9

Specification

CAS No. 898457-37-9
Molecular Formula C17H22N2O4
Molecular Weight 318.373
IUPAC Name 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide
Standard InChI InChI=1S/C17H22N2O4/c1-3-8-18-16(20)12-23-15-6-4-5-14-13(15)7-9-19(17(14)21)10-11-22-2/h4-7,9H,3,8,10-12H2,1-2H3,(H,18,20)
Standard InChI Key KREGLCZFKWFRMK-UHFFFAOYSA-N
SMILES CCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CCOC

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features an isoquinoline core substituted at the 5-position with an ether-linked acetamide side chain and a 2-methoxyethyl group at the nitrogen atom of the dihydroisoquinoline ring. The IUPAC name 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide reflects this arrangement, with the SMILES string CCCNC(=O)COC1=CC=CC2=C1C=CN(C2=O)CCOC providing a detailed topological representation. The presence of both electron-donating (methoxy) and polar (amide) groups suggests a balance between lipophilicity and water solubility, a critical factor in drug design .

Key Structural Features:

  • Isoquinoline core: A bicyclic aromatic system known for its pharmacological versatility .

  • Methoxyethyl substituent: Enhances metabolic stability and modulates membrane permeability.

  • Acetamide side chain: Provides hydrogen-bonding capacity for target engagement.

Synthesis and Purification Strategies

Organocatalytic Approaches

Modern synthetic routes to isoquinoline derivatives often employ N-heterocyclic carbene (NHC) catalysts to construct the core scaffold. For example, Barman et al. demonstrated that NHCs facilitate the formation of dihydroisoquinolines via aza-Breslow intermediates . Adapting such methods, the target compound could be synthesized through a multi-step sequence:

  • NHC-mediated cyclization: Coupling phthalaldehyde derivatives with functionalized imines to form the dihydroisoquinoline ring .

  • Etherification: Introducing the methoxyethyl group via nucleophilic substitution at the nitrogen atom.

  • Acetamide coupling: Reacting the hydroxylated intermediate with propylamine using carbodiimide-based coupling agents.

Purification typically involves column chromatography to isolate intermediates, followed by recrystallization for final product isolation. Yield optimization requires precise control of reaction temperatures (often between 0–25°C) and anhydrous conditions to prevent hydrolysis of the amide bond.

Physicochemical Properties

Solubility and Partition Coefficients

While experimental solubility data for this compound is unavailable, its calculated logP value of 1.74 suggests moderate lipophilicity, comparable to related isoquinoline carboxamides. The methoxyethyl group (-OCH2CH2OCH3\text{-OCH}_2\text{CH}_2\text{OCH}_3) likely improves aqueous solubility relative to alkyl-substituted analogs, as evidenced by the polar surface area of 47.83 Ų .

Comparative Physicochemical Data:

PropertyTarget Compound Propyl-Substituted Analog
Molecular FormulaC17H22N2O4\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{4}C17H22N2O3\text{C}_{17}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight (g/mol)318.37302.37
logP1.741.74
Polar Surface Area (Ų)47.8347.83

Structure-Activity Relationships (SAR)

Role of the Methoxyethyl Group

Replacing the propyl group in the analog 2-[(1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy]-N-propylacetamide with a methoxyethyl moiety increases polarity, potentially improving tissue penetration while maintaining logP within the optimal range for CNS permeability (1–3) . This substitution also reduces metabolic oxidation at the nitrogen atom, a common degradation pathway for alkylated isoquinolines.

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